molecular formula C24H21NO5S B13875071 N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B13875071
M. Wt: 435.5 g/mol
InChI Key: SLMBPADTHJRUBU-UHFFFAOYSA-N
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Description

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a benzofuran moiety, a benzodioxepine ring, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted benzofuran compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of a benzofuran ring, a benzodioxepine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

InChI

InChI=1S/C24H21NO5S/c26-31(27,19-10-11-22-24(15-19)29-13-5-12-28-22)25-16-18-7-1-3-8-20(18)23-14-17-6-2-4-9-21(17)30-23/h1-4,6-11,14-15,25H,5,12-13,16H2

InChI Key

SLMBPADTHJRUBU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3C4=CC5=CC=CC=C5O4)OC1

Origin of Product

United States

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